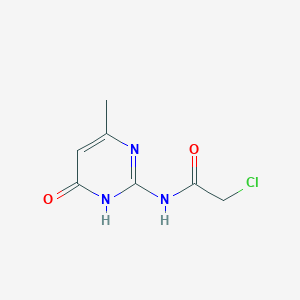
2-Chloro-N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-acetamide
Overview
Description
2-Chloro-N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-acetamide is a useful research compound. Its molecular formula is C7H8ClN3O2 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Chloro-N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-acetamide, with the chemical formula C7H8ClN3O2 and a molecular weight of 201.61 g/mol, is a compound of significant interest in biological research. This article explores its biological activities, including antibacterial, antifungal, anticancer properties, and its pharmacokinetic profile.
| Property | Value |
|---|---|
| Molecular Formula | C7H8ClN3O2 |
| Molecular Weight | 201.61 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| LogP | -0.51 |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies on related pyrimidine derivatives have shown effective inhibition against various bacterial strains:
- Staphylococcus aureus : MIC values ranged from 5.64 to 77.38 µM.
- Escherichia coli : MIC values ranged from 2.33 to 156.47 µM.
These findings suggest that modifications in the pyrimidine structure can enhance antibacterial efficacy .
Antifungal Activity
The compound's antifungal potential has also been explored, with certain derivatives demonstrating activity against Candida albicans and Fusarium oxysporum . The reported MIC values for these fungi were between 16.69 to 78.23 µM and 56.74 to 222.31 µM, respectively . This suggests a promising avenue for developing antifungal agents based on the pyrimidine scaffold.
Anticancer Activity
In vitro studies have highlighted the potential of this compound in cancer therapy. For example, it has been noted that similar pyrimidine derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The apoptotic effect was quantified by a significant increase in annexin V-FITC positive cells .
Pharmacokinetic Profile
The pharmacokinetic properties of compounds related to this compound have been assessed in various studies:
| Parameter | Value |
|---|---|
| Clearance (mL/h/kg) | 82.7 ± 1.97 |
| Oral Bioavailability (%) | 31.8 |
| Acute Toxicity (mg/kg) | No toxicity up to 2000 |
These parameters indicate a favorable pharmacokinetic profile, making it a candidate for further development in therapeutic applications .
Case Studies
Several case studies have documented the biological activity of pyrimidine derivatives:
- Study on Anticancer Effects : A study demonstrated that a derivative induced apoptosis in MDA-MB-231 cells with a notable increase in late apoptotic phases compared to controls .
- Antibacterial Evaluation : Another study evaluated the antibacterial efficacy of related compounds against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations .
- Pharmacokinetic Assessment : Research highlighted the compound's favorable clearance rates and bioavailability, suggesting its potential for oral administration .
Properties
IUPAC Name |
2-chloro-N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-4-2-5(12)10-7(9-4)11-6(13)3-8/h2H,3H2,1H3,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJVPSQTJAYSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















